molecular formula C16H22N2O B248161 N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide

Cat. No. B248161
M. Wt: 258.36 g/mol
InChI Key: HVZBZEUZTBLLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers from the University of Urbino in Italy. Since then, URB597 has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide works by selectively inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide increases the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide has been found to have a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic effects. It has also been shown to reduce drug-seeking behavior in addiction studies.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide has several advantages for use in lab experiments, including its selective inhibition of FAAH and its ability to increase endocannabinoid levels without affecting other neurotransmitter systems. However, there are also some limitations to its use, including its relatively short half-life and the need for high doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide, including its use in combination with other drugs for pain management and addiction treatment, its potential as an anti-inflammatory agent, and its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the long-term effects and potential side effects of N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide is synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2,3-dihydro-1H-inden-5-amine with 3-bromopropionyl chloride to form the intermediate compound 3-(2,3-dihydro-1H-inden-5-yl)-N-(propionyl)propanamide. This intermediate is then reacted with pyrrolidine in the presence of a base to obtain the final product N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety disorders, and addiction. It has been shown to increase levels of endocannabinoids such as anandamide, which play a role in pain relief and mood regulation. N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide has also been found to reduce anxiety-like behavior in animal models and to decrease drug-seeking behavior in addiction studies.

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(1-pyrrolidinyl)propanamide

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C16H22N2O/c19-16(8-11-18-9-1-2-10-18)17-15-7-6-13-4-3-5-14(13)12-15/h6-7,12H,1-5,8-11H2,(H,17,19)

InChI Key

HVZBZEUZTBLLMM-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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